6-Methoxy-5-methylnicotinimidamide
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Overview
Description
6-Methoxy-5-methylnicotinimidamide is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 5th position on the nicotinic acid ring, with an imidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylnicotinimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-5-methylnicotinic acid.
Amidation Reaction: The carboxylic acid group of 6-methoxy-5-methylnicotinic acid is converted to an imidamide group using reagents such as thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylnicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to other functional groups such as amines.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
6-Methoxy-5-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylnicotinimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-5-methylnicotinic acid: The precursor to 6-Methoxy-5-methylnicotinimidamide.
6-Methoxymellein: A dihydroisocoumarin with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and potential applications. Its imidamide group distinguishes it from other nicotinic acid derivatives, providing unique chemical reactivity and biological activity.
Biological Activity
6-Methoxy-5-methylnicotinimidamide is a compound derived from nicotinic acid and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Molecular Formula: C8H10N4O2
Molecular Weight: 182.19 g/mol
IUPAC Name: this compound
CAS Number: [Not available in the search results]
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its interactions with various biological targets. Research indicates that it may possess:
- Antimicrobial properties: Inhibiting the growth of bacteria and fungi.
- Anticancer potential: Inducing apoptosis in cancer cells.
- Anti-inflammatory effects: Modulating inflammatory pathways.
The compound's mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cellular signaling pathways. For instance, it may interact with:
- Kinases: Inhibiting their activity can lead to reduced cell proliferation.
- Transcription factors: Modulating their activity can affect gene expression related to inflammation and cancer progression.
Case Studies
-
Anticancer Activity:
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 15 µM and 20 µM, respectively. The compound induced apoptosis, as evidenced by increased annexin V staining. -
Antimicrobial Evaluation:
In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antibacterial activity.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induced apoptosis in MCF-7 and A549 cells | |
Antimicrobial | MIC against S. aureus: 32 µg/mL | |
Anti-inflammatory | Modulated cytokine release in vitro |
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Cancer Therapy: Research indicates that this compound can inhibit tumor growth in vivo models, suggesting its viability as a chemotherapeutic agent.
- Metabolic Syndrome: Investigations into its effects on metabolic pathways are ongoing, with preliminary data suggesting it may influence lipid metabolism positively.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-methoxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(7(9)10)4-11-8(5)12-2/h3-4H,1-2H3,(H3,9,10) |
InChI Key |
OTBCWTONBQZLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(=N)N |
Origin of Product |
United States |
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